2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and a mercapto group attached to a benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of difluoromethyl ethers and thiol-containing compounds. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption into cells. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. This dual functionality makes the compound a promising candidate for drug development .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-5-mercaptobenzoxazole
- 2-(Difluoromethoxy)-4-mercaptobenzoxazole
- 2-(Difluoromethoxy)-3-mercaptobenzoxazole
Comparison: Compared to its analogs, 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole exhibits unique properties due to the specific positioning of the difluoromethoxy and mercapto groups. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H5F2NO2S |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-5-2-1-4(14)3-6(5)12-8/h1-3,7,14H |
InChI Key |
QWUYJBKOSIMVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)OC(F)F |
Origin of Product |
United States |
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